molecular formula C6H7N5 B13113639 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-84-2

3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine

Cat. No.: B13113639
CAS No.: 61139-84-2
M. Wt: 149.15 g/mol
InChI Key: ATOSPHAWYJYPGM-UHFFFAOYSA-N
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Description

3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of two methyl groups at the 3 and 4 positions of the triazole ring further enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings through cyclization reactions. One common method involves the azo coupling of diazo compounds with CH-active two-carbon synthons, followed by cyclization to form the triazolotriazine structure . Another approach is the annulation of the azole fragment to the triazine ring, which can be achieved under various reaction conditions depending on the desired substituents .

Industrial Production Methods

Industrial production of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazolotriazine compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to the presence of two methyl groups at the 3 and 4 positions, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other triazolotriazine compounds and contributes to its diverse applications in scientific research and industry.

Properties

CAS No.

61139-84-2

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3,4-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C6H7N5/c1-4-5(2)11-6(10-9-4)7-3-8-11/h3H,1-2H3

InChI Key

ATOSPHAWYJYPGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=N1)C

Origin of Product

United States

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